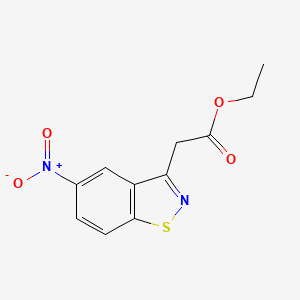
Ethyl 5-nitro-1,2-benzisothiazole-3-acetate
Cat. No. B8299738
M. Wt: 266.28 g/mol
InChI Key: JZVIYQRIMMOOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706663B2
Procedure details


Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate (6.67 g, 0.0229 mol) is added to a solution of acetyl chloride (67.0 mL) in ethanol. The reaction mixture is refluxed overnight, cooled, and filtered to remove solids. The resultant filtrate is concentrated in vacuo to obtain a brown semi-solid. A mixture of the semi-solid in diethyl ether is stirred for two hours and filtered to obtain a solid. The solid is washed with diethyl ether and air-dried to give the title product as yellow crystals (1.04 g, mp 91-92° C.).
Name
Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate
Quantity
6.67 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([CH:3]([C:9]1[C:13]2[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:12]=2[S:11][N:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.C(Cl)(=O)C>C(O)C.C(OCC)C>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]2[S:11][N:10]=[C:9]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:13]=2[CH:14]=1)([O-:20])=[O:19]
|
Inputs


Step One
|
Name
|
Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate
|
|
Quantity
|
6.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)OCC)C1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a brown semi-solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid is washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)CC(=O)OCC)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 17.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

